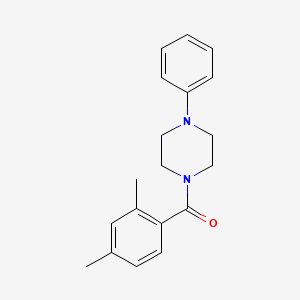
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of scientific research for several years. This compound belongs to the isoxazole family of compounds and has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been found to have a high affinity for the glutamate receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for the glutamate receptor, which makes it useful for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research on 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One of the most important areas of research is in the development of new drugs that target the glutamate receptor. This compound has also been found to have potential applications in the treatment of other neurological disorders such as epilepsy and schizophrenia. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of several scientific research studies. This compound has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole with methyl iodide in the presence of a strong base such as potassium carbonate.
Scientific Research Applications
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been the subject of several scientific research studies due to its interesting properties. One of the most important areas of research for this compound is in the field of neuroscience. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)17-9-5-6-10-17)14(16-19-11)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNDTLMGVMFZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)





![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)